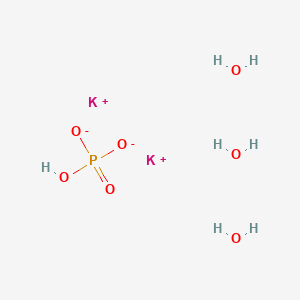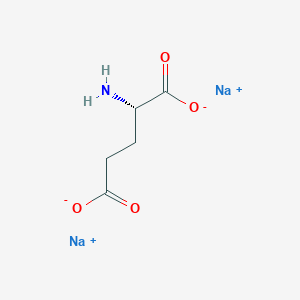
磷酸二氢钾三水合物
描述
Dipotassium hydrogen phosphate trihydrate is an inorganic compound with the chemical formula K₂HPO₄·3H₂O. It is commonly used in various applications, including as a buffering agent, food additive, and fertilizer. This compound appears as a white or colorless crystalline solid that is highly soluble in water .
科学研究应用
Dipotassium hydrogen phosphate trihydrate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Serves as a component in growth media for microorganisms and cell cultures.
Medicine: Utilized in total parenteral nutrition (TPN) therapy as an electrolyte replenisher.
Industry: Employed in the production of fertilizers, food additives, and as a corrosion inhibitor.
作用机制
Target of Action
Dipotassium hydrogen phosphate trihydrate, also known as Potassium phosphate dibasic trihydrate, is a highly water-soluble salt .
Mode of Action
This compound primarily acts as a buffering agent, helping to resist changes in pH when acids or bases are added . It is also used as a source of phosphorus and potassium . In the body, once phosphate gains access to the body fluids and tissues, it exerts little pharmacological effect .
Biochemical Pathways
Dipotassium hydrogen phosphate trihydrate is involved in various biochemical pathways due to its buffering capacity. It is a key component of potassium phosphate buffer, phosphate-buffered saline (PBS), and phosphate-buffered EDTA (PBE), which are widely used in molecular biology, biochemistry, and chromatography .
Pharmacokinetics
It is known that if the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted
Result of Action
The primary result of the action of Dipotassium hydrogen phosphate trihydrate is the maintenance of pH balance in biological systems . It also provides essential nutrients, such as potassium and phosphorus, which are necessary for various biological functions .
Action Environment
The action, efficacy, and stability of Dipotassium hydrogen phosphate trihydrate can be influenced by various environmental factors. For instance, its solubility and therefore its availability for biological interactions can be affected by the temperature and pH of the environment . Furthermore, its effectiveness as a buffering agent depends on the presence of other ions in the solution .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium hydrogen phosphate trihydrate is typically synthesized through the partial neutralization of phosphoric acid with potassium hydroxide or potassium carbonate. The reaction can be represented as follows:
H3PO4+2KOH→K2HPO4+2H2O
Alternatively, potassium carbonate can be used:
H3PO4+K2CO3→K2HPO4+CO2+H2O
Industrial Production Methods
In industrial settings, dipotassium hydrogen phosphate trihydrate is produced by reacting phosphoric acid with potassium chloride. The reaction is carried out in aqueous solution, and the product is then crystallized and dried:
H3PO4+2KCl→K2HPO4+2HCl
化学反应分析
Types of Reactions
Dipotassium hydrogen phosphate trihydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a base and can neutralize acids.
Hydrolysis: In aqueous solutions, it can hydrolyze to form potassium dihydrogen phosphate and potassium hydroxide.
Common Reagents and Conditions
Acids: Reacts with strong acids like hydrochloric acid to form potassium chloride and phosphoric acid.
Bases: Reacts with strong bases like sodium hydroxide to form disodium hydrogen phosphate and water.
Major Products
Potassium Chloride: Formed when reacting with hydrochloric acid.
Disodium Hydrogen Phosphate: Formed when reacting with sodium hydroxide.
相似化合物的比较
Similar Compounds
Monopotassium Phosphate (KH₂PO₄): Another potassium phosphate compound used as a fertilizer and buffering agent.
Tripotassium Phosphate (K₃PO₄): Used in food processing and as a cleaning agent.
Disodium Phosphate (Na₂HPO₄): Commonly used in food and water treatment.
Uniqueness
Dipotassium hydrogen phosphate trihydrate is unique due to its trihydrate form, which provides additional water molecules that can be beneficial in certain applications, such as in buffering solutions and as a nutrient source in biological media .
属性
IUPAC Name |
dipotassium;hydrogen phosphate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPKZUNMMFTAL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7K2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168418 | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16825 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16788-57-1 | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016788571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dipotassium salt, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHATE, DIBASIC, TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK174X3TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can dipotassium hydrogen phosphate trihydrate be used to separate solvents from water?
A: Yes, dipotassium hydrogen phosphate trihydrate exhibits strong salting-out effects, making it useful for separating organic solvents from dilute aqueous solutions. Research has demonstrated its effectiveness in recovering acetone, 1-butanol, and ethanol []. The salting-out effect is amplified with increasing salt concentration [].
Q2: How does the salting-out ability of dipotassium hydrogen phosphate trihydrate compare to other salts?
A: Studies have shown that a 69 wt% solution of dipotassium hydrogen phosphate trihydrate exhibits a stronger salting-out effect than a 56 wt% solution of potassium carbonate for recovering acetone, 1-butanol, and ethanol from dilute aqueous solutions []. This suggests that dipotassium hydrogen phosphate trihydrate may be a more efficient salting-out agent for these particular solvents.
Q3: Does dipotassium hydrogen phosphate trihydrate play a role in the synthesis of superhydrophobic materials?
A: Yes, dipotassium hydrogen phosphate trihydrate has been shown to influence the synthesis of superhydrophobic powder from polymethylhydrosiloxane (PMHS). While the presence of sodium hydroxide in a PMHS, ethanol, and water mixture led to rapid gelation (2 hours), introducing dipotassium hydrogen phosphate trihydrate instead resulted in significantly delayed gelation (96-120 hours) []. This suggests a potential role of the compound in controlling the kinetics of superhydrophobic powder synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















